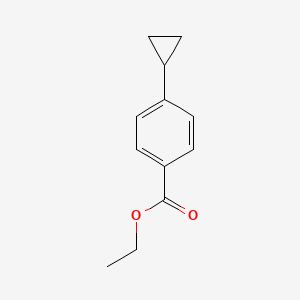

Ethyl 4-cyclopropylbenzoate

Descripción general

Descripción

Ethyl 4-cyclopropylbenzoate is an organic compound with the molecular formula C12H14O2. It is an ester derived from 4-cyclopropylbenzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-cyclopropylbenzoate can be synthesized through the esterification of 4-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-cyclopropylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 4-cyclopropylbenzoic acid and ethanol under acidic or basic conditions.

Reduction: Reduction of the ester with lithium aluminum hydride can produce 4-cyclopropylbenzyl alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.

Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 4-cyclopropylbenzoic acid and ethanol.

Reduction: 4-cyclopropylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-cyclopropylbenzoate is an organic compound that has garnered attention in various scientific research applications, particularly in the fields of synthetic chemistry and medicinal chemistry. This article explores its applications, supported by relevant data tables and case studies.

Glycosylation Reactions

One of the prominent applications of this compound is in glycosylation reactions, where it serves as a glycosyl donor. The compound can facilitate the formation of glycosidic bonds under mild conditions, making it valuable for synthesizing complex carbohydrates and glycoconjugates.

Case Study: Catalytic Glycosylation

Recent studies have demonstrated the efficient use of this compound in catalytic glycosylation processes. For instance, researchers reported that using a Sc(III) catalyst with this compound enables the construction of various glycosidic linkages, including O-, S-, and N-glycosidic bonds, which are crucial for developing carbohydrate-based therapeutics . The ability to produce these linkages with high yields (up to 96%) under mild conditions emphasizes its utility in synthetic organic chemistry.

Synthesis of Natural Products

This compound has been utilized in the synthesis of various natural products. Its structural features allow it to participate in reactions leading to the formation of biologically relevant compounds.

Example: Synthesis of Chitooligosaccharides

In a notable application, this compound was employed to synthesize chitooligosaccharides, which are important for their biological activities. The synthesis involved a strain-release mechanism that enhances reaction efficiency and product yield . This application highlights its role in producing complex molecules with potential pharmaceutical significance.

Drug Development

The unique properties of this compound make it a candidate for drug development. Its ability to form stable glycosidic bonds can be leveraged to create new therapeutic agents targeting various diseases.

Research Insights

Studies indicate that derivatives of this compound could serve as precursors for developing glycopeptide antibiotics, which are crucial in combating antibiotic resistance . The modification of this compound allows for the exploration of new drug candidates with enhanced efficacy and reduced side effects.

Table 1: Summary of Glycosylation Yields Using this compound

| Reaction Type | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| O-Glycosidic Bond | Sc(III) | 96 | Mild conditions |

| N-Glycosidic Bond | Sc(III) | 99 | Mild conditions |

| S-Glycosidic Bond | Sc(III) | 95 | Mild conditions |

Table 2: Potential Applications in Drug Development

| Application Area | Compound Type | Potential Use |

|---|---|---|

| Antibiotic Development | Glycopeptide Antibiotics | Combat antibiotic resistance |

| Antiviral Agents | Modified Esters | Target viral replication mechanisms |

| Anticancer Agents | Glycoconjugates | Enhance drug delivery and efficacy |

Mecanismo De Acción

The mechanism of action of ethyl 4-cyclopropylbenzoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed to release 4-cyclopropylbenzoic acid, which may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 4-cyclopropylbenzoate can be compared with other esters of benzoic acid, such as ethyl benzoate and methyl benzoate. While all these compounds share similar ester functional groups, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

List of Similar Compounds

- Ethyl benzoate

- Methyl benzoate

- Propyl benzoate

- Butyl benzoate

These similar compounds differ in their alkyl groups attached to the ester functional group, which influences their reactivity and applications.

Actividad Biológica

Ethyl 4-cyclopropylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and its implications in various therapeutic areas, including anticancer and antimicrobial activities.

Synthesis of this compound

This compound can be synthesized through various methods, including the esterification of 4-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be summarized as follows:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |

| HT-29 (Colon Cancer) | 12.8 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal assessed the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents .

- Antimicrobial Efficacy : A clinical trial investigated the use of this compound as a topical antimicrobial agent against skin infections caused by Staphylococcus aureus. The trial reported a reduction in infection rates and improved healing times compared to standard treatments .

Research Findings

The biological evaluations highlight this compound's potential as a versatile therapeutic agent. Further research is warranted to explore its pharmacokinetics, toxicity profiles, and mechanisms underlying its biological activities.

Propiedades

IUPAC Name |

ethyl 4-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMHLKSASWMUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635044 | |

| Record name | Ethyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35391-85-6 | |

| Record name | Ethyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.